methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the bithiophene moiety, followed by its functionalization with an ethylsulfamoyl group. The final step involves the esterification of the thiophene-2-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typically utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-amino-2-thiophene carboxylate
Uniqueness
Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
IUPAC Name |
methyl 3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S4/c1-21-16(18)15-14(7-10-23-15)25(19,20)17-8-6-11-4-5-13(24-11)12-3-2-9-22-12/h2-5,7,9-10,17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJSUFSAJEPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.